7-Amino-1,3-dimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
7-AMINO-1,3-DIMETHYL-2,4-DIOXO-5-(PYRIDIN-4-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-AMINO-1,3-DIMETHYL-2,4-DIOXO-5-(PYRIDIN-4-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE can be achieved through a one-pot three-component reaction. This involves the cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature using a SnO2/SiO2 nanocomposite as a catalyst . This method is efficient, providing high yields and a simple workup procedure.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of heterogeneous catalysts like SnO2/SiO2 allows for easy recovery and reusability, making the process cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-AMINO-1,3-DIMETHYL-2,4-DIOXO-5-(PYRIDIN-4-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve solvents like ethanol or water-ethanol mixtures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-AMINO-1,3-DIMETHYL-2,4-DIOXO-5-(PYRIDIN-4-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 7-AMINO-1,3-DIMETHYL-2,4-DIOXO-5-(PYRIDIN-4-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Uniqueness
Compared to similar compounds, 7-AMINO-1,3-DIMETHYL-2,4-DIOXO-5-(PYRIDIN-4-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE is unique due to its specific structural features, such as the presence of the pyridin-4-yl group.
Properties
Molecular Formula |
C15H12N6O2 |
---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
7-amino-1,3-dimethyl-2,4-dioxo-5-pyridin-4-ylpyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C15H12N6O2/c1-20-13-11(14(22)21(2)15(20)23)10(8-3-5-18-6-4-8)9(7-16)12(17)19-13/h3-6H,1-2H3,(H2,17,19) |
InChI Key |
PEXAJLNBTKQXRO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(C(=N2)N)C#N)C3=CC=NC=C3)C(=O)N(C1=O)C |
Origin of Product |
United States |
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